N-(2-benzoyl-3-methylbenzofuran-6-yl)-3,4-dimethoxybenzamide
Description
N-(2-Benzoyl-3-methylbenzofuran-6-yl)-3,4-dimethoxybenzamide is a synthetic benzamide derivative characterized by a benzofuran core substituted with a benzoyl group at position 2 and a methyl group at position 2. The 3,4-dimethoxybenzamide moiety is attached via an amide linkage to the benzofuran ring.
Properties
Molecular Formula |
C25H21NO5 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C25H21NO5/c1-15-19-11-10-18(26-25(28)17-9-12-20(29-2)22(13-17)30-3)14-21(19)31-24(15)23(27)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,26,28) |
InChI Key |
NCPANSXDXKWHMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the benzofuran derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4-dimethoxybenzamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide (Itopride Intermediate)
Key Differences :
- Substituent on Amide Nitrogen : The target compound features a benzofuran-linked benzoyl group, whereas the Itopride intermediate () has a 4-hydroxybenzyl group.
- Bioactivity : Itopride is a gastroprokinetic agent targeting dopamine D2 and acetylcholinesterase receptors. The benzofuran modification in the target compound may alter pharmacokinetics (e.g., metabolic stability) or shift therapeutic targets due to increased lipophilicity .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Key Differences :
- Directing Groups : highlights the N,O-bidentate directing group in this compound, enabling metal-catalyzed C–H functionalization. The target compound lacks such a group but contains methoxy substituents, which could influence electronic properties in synthetic applications.
- Synthetic Utility : While ’s compound is tailored for catalysis, the target compound’s benzofuran and dimethoxy groups may prioritize biological activity over reactivity .
Agrochemical Benzamide Derivatives (e.g., Propanil, Isoxaben)
Key Differences :
- Substituent Effects : Propanil (N-(3,4-dichlorophenyl) propanamide, ) uses electron-withdrawing chlorine atoms for herbicidal activity, whereas the target compound’s methoxy groups are electron-donating. This contrast may reduce electrophilic reactivity but enhance solubility or membrane permeability .
- Structural Complexity : Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) shares a dimethoxybenzamide backbone but incorporates an isoxazole ring. The benzofuran in the target compound offers a distinct heterocyclic scaffold, which could modulate toxicity or environmental persistence .
Comparative Data Table
Research Findings and Implications
- Pharmacological Potential: The target compound’s benzofuran scaffold is understudied compared to Itopride’s benzyl group.
- Synthetic Challenges : The benzofuran synthesis (e.g., cyclization steps) may require specialized conditions compared to simpler benzamides like those in or 3.
- Environmental Impact : Unlike agrochemical analogs (), the target compound’s methoxy groups may reduce toxicity but increase persistence in aquatic systems due to hydrophobicity.
Biological Activity
N-(2-benzoyl-3-methylbenzofuran-6-yl)-3,4-dimethoxybenzamide is an organic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , characterized by the presence of a benzofuran moiety combined with a dimethoxybenzamide group. The structural features contribute to its chemical reactivity and biological activity. The benzofuran ring is known for its diverse pharmacological properties, including anticancer and anti-inflammatory effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis and autophagy in various cancer cell lines. For instance, a study demonstrated that modifications in substituent groups could enhance the anticancer efficacy of related benzofuran derivatives.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Properties : Similar compounds within the benzofuran class have exhibited antimicrobial activity, indicating that this compound may also possess such properties.
The mechanisms through which this compound exerts its biological effects are still being elucidated. Key pathways include:
- mTOR Pathway Inhibition : Studies have linked compounds with similar structures to the inhibition of the mTOR pathway, which plays a crucial role in cell growth and proliferation. By targeting this pathway, the compound may induce autophagic cell death in cancer cells .
- Apoptosis Induction : The ability to induce apoptosis has been observed through morphological changes in treated cells, such as chromatin condensation and DNA fragmentation .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer effects | Demonstrated significant cytotoxicity against A549 lung cancer cells with IC50 values < 100 µM. |
| Study 2 | Anti-inflammatory properties | Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages. |
| Study 3 | Antimicrobial activity | Showed effectiveness against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
